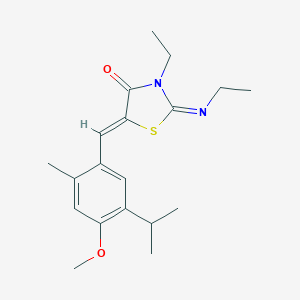
N-1,3-benzodioxol-5-yl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a dimethoxy-substituted aniline, and an acetamide group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the dimethoxy and methylsulfonyl groups, and the final acetamide formation. Common reagents used in these reactions include aniline derivatives, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzodioxol-5-yl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-benzodioxol-5-yl)-4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}benzamide
- **N-(1,3-benzodioxol-5-yl)-3,4-dimethylbenzamide
Uniqueness
N-1,3-benzodioxol-5-yl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole ring and dimethoxy-substituted aniline moiety make it particularly interesting for research in various fields.
Properties
Molecular Formula |
C18H20N2O7S |
|---|---|
Molecular Weight |
408.4g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C18H20N2O7S/c1-24-14-7-5-13(9-16(14)25-2)20(28(3,22)23)10-18(21)19-12-4-6-15-17(8-12)27-11-26-15/h4-9H,10-11H2,1-3H3,(H,19,21) |
InChI Key |
YPCHUKMUHDLGOK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B422336.png)
![ethyl 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422337.png)

![5-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B422341.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B422343.png)
![4-{5-[(1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B422344.png)
![3-{5-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}-4-METHYLBENZOIC ACID](/img/structure/B422348.png)
![2-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B422349.png)
![(5E)-1-(2,3-DICHLOROPHENYL)-5-({1-[(NAPHTHALEN-2-YL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B422351.png)
![2-methyl-5-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B422352.png)

![5-[3-[(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B422355.png)

![Methyl 4-(5-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B422357.png)
